molecular formula C24H21NO4 B613310 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid CAS No. 574739-36-9

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

Cat. No. B613310
CAS RN: 574739-36-9
M. Wt: 387.4
InChI Key: ZJBPFSBDUVNICK-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, or S-FMCPA, is a new synthetic compound that has recently been studied for its potential applications in various scientific fields. It is a derivative of the naturally occurring amino acid phenylalanine, and it is believed to have a wide range of biological activities.

Mechanism of Action

Target of Action

Fmoc-N-methyl-L-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid, is primarily used in the field of proteomics research . It is a part of the class of short aromatic peptides known as Fmoc-dipeptides . These peptides are known for their eminent supramolecular self-assembly, which is due to the aromaticity of the Fmoc group, improving the association of peptide building blocks .

Mode of Action

The Fmoc group in Fmoc-N-methyl-L-phenylglycine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound is known to form a β-sheet structure that is principally interlocked by π–π stacking of the Fmoc groups . This results in the formation of entangled nanofibrous morphologies .

Biochemical Pathways

It is known that the compound’s self-assembly in physiological conditions results in a thermo-sensitive and shear-thinning hydrogel . This property makes it suitable for various applications in 3D cell culture and regenerative medicine .

Pharmacokinetics

It is known that the compound’s self-assembly in physiological conditions results in a thermo-sensitive and shear-thinning hydrogel . This suggests that the compound may have unique absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The Fmoc-N-methyl-L-phenylglycine hydrogel exhibits cell type-dependent biological activity . For instance, higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs . This indicates a possible need for incorporating cell-adhesion ligands in the Fmoc-N-methyl-L-phenylglycine hydrogel matrix .

Action Environment

The action of Fmoc-N-methyl-L-phenylglycine is influenced by environmental factors such as pH and temperature . The compound’s self-assembly into a hydrogel is achieved through a pH-titration method in various concentrations and temperatures . The resulting hydrogel is thermo-sensitive and shear-thinning , suggesting that its action, efficacy, and stability may be influenced by environmental conditions.

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21-22H,15H2,1H3,(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBPFSBDUVNICK-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](C1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672931
Record name (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid

CAS RN

574739-36-9
Record name (2S)-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.